molecular formula C6H5BrFNO2S B6151187 3-bromo-5-methylpyridine-2-sulfonyl fluoride CAS No. 2299784-94-2

3-bromo-5-methylpyridine-2-sulfonyl fluoride

Cat. No.: B6151187
CAS No.: 2299784-94-2
M. Wt: 254.08 g/mol
InChI Key: ITILXMSHGLYJFA-UHFFFAOYSA-N
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Description

3-bromo-5-methylpyridine-2-sulfonyl fluoride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a sulfonyl fluoride group at the second position of the pyridine ring. It is a versatile chemical used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methylpyridine-2-sulfonyl fluoride typically involves the bromination of 5-methylpyridine followed by sulfonylation and fluorination. The general steps are as follows:

    Bromination: 5-methylpyridine is reacted with bromine in the presence of a suitable catalyst to introduce the bromine atom at the third position.

    Sulfonylation: The brominated product is then treated with a sulfonyl chloride reagent to introduce the sulfonyl group at the second position.

    Fluorination: Finally, the sulfonylated product is reacted with a fluorinating agent to convert the sulfonyl chloride to sulfonyl fluoride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methylpyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Cross-Coupling Reactions: The bromine atom allows for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and phosphine ligands are typically employed.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-5-methylpyridine-2-sulfonyl fluoride is widely used in scientific research due to its reactivity and versatility. Some applications include:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of 3-bromo-5-methylpyridine-2-sulfonyl fluoride involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. The bromine atom allows for palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methylpyridine
  • 3-bromo-5-methoxypyridine
  • 5-bromo-3-methylpyridine-2-sulfonyl fluoride

Uniqueness

3-bromo-5-methylpyridine-2-sulfonyl fluoride is unique due to the presence of both a bromine atom and a sulfonyl fluoride group on the pyridine ring. This combination of functional groups provides a high degree of reactivity and versatility, making it a valuable compound in various chemical and biological applications.

Properties

CAS No.

2299784-94-2

Molecular Formula

C6H5BrFNO2S

Molecular Weight

254.08 g/mol

IUPAC Name

3-bromo-5-methylpyridine-2-sulfonyl fluoride

InChI

InChI=1S/C6H5BrFNO2S/c1-4-2-5(7)6(9-3-4)12(8,10)11/h2-3H,1H3

InChI Key

ITILXMSHGLYJFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)S(=O)(=O)F)Br

Purity

95

Origin of Product

United States

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